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1-(2,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Medicinal chemistry Scaffold optimization Lead-like properties

1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1172439-13-2) is a synthetic small-molecule urea derivative bearing a 2,4-dimethylphenyl group on one terminus and a 6-oxopyridazin-1(6H)-yl (pyridazinone) heterocycle connected via a three-carbon propyl linker on the other. Its molecular formula is C₁₆H₂₀N₄O₂ with a molecular weight of 300.36 g/mol.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 1172439-13-2
Cat. No. B2764044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
CAS1172439-13-2
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)C
InChIInChI=1S/C16H20N4O2/c1-12-6-7-14(13(2)11-12)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22)
InChIKeyVASMZULTPQRERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1172439-13-2): Structural Identity and Key Characteristics for Sourcing Decisions


1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1172439-13-2) is a synthetic small-molecule urea derivative bearing a 2,4-dimethylphenyl group on one terminus and a 6-oxopyridazin-1(6H)-yl (pyridazinone) heterocycle connected via a three-carbon propyl linker on the other. Its molecular formula is C₁₆H₂₀N₄O₂ with a molecular weight of 300.36 g/mol [1]. The compound belongs to the pyridazinone-urea class, a scaffold that has been validated in medicinal chemistry as a pharmacophore for soluble epoxide hydrolase (sEH) inhibition and α4 integrin antagonism [2]. Computed physicochemical properties include XLogP3-AA = 1.3, topological polar surface area (TPSA) = 73.8 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3, and rotatable bond count = 5 [1].

Why Pyridazinone-Urea Analogs Cannot Be Interchanged with CAS 1172439-13-2 in a Scientific Procurement Workflow


Within the pyridazinone-urea chemical space, even minor structural modifications profoundly alter biological target engagement, selectivity, and physicochemical behavior. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that the length of the alkyl linker between the urea and the pyridazinone ring (ethyl vs. propyl), the substitution pattern on the phenyl ring (2,4-dimethyl vs. 4-fluoro, 2-methoxy-5-methyl, or 3,4-dimethoxy), and the presence or absence of additional substituents at the pyridazinone 3-position all contribute to significant shifts in biochemical potency and pharmacokinetic profile [1]. For instance, in the α4 integrin antagonist series, altering the linker from amide to urea and modifying the phenyl substituent changed selectivity between α4β1 and α4β7 by over an order of magnitude [2]. Consequently, substituting CAS 1172439-13-2 with a closely related analog—such as the ethyl‑linker variant (CAS 1171333-12-2) or the furan‑substituted pyridazinone analog (CAS 1058458-25-5)—without experimental re-validation risks invalidating SAR continuity and confounding biological readouts.

Quantitative Differentiation Evidence for 1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea vs. Closest Analogs


Pyridazinone Core Simplicity: Absence of 3-Position Substitution Reduces Molecular Weight vs. Furan-Substituted Analog

CAS 1172439-13-2 carries an unsubstituted 6-oxopyridazin-1(6H)-yl ring (no substituent at the pyridazinone 3-position), in contrast to the closely related analog CAS 1058458-25-5, which bears a furan-2-yl group at this position [1]. This structural simplification reduces the molecular weight from 366.4 g/mol (furan analog) to 300.36 g/mol (target compound), a decrease of 66.04 Da (−18.0%) [1]. The lower MW aligns more closely with lead-like property guidelines (MW ≤ 350) and may offer advantages in fragment-based or lead-optimization campaigns where minimizing molecular complexity is prioritized [2].

Medicinal chemistry Scaffold optimization Lead-like properties

Propyl vs. Ethyl Linker: Extended Spacer Length Differentiates CAS 1172439-13-2 from the Direct Ethyl-Linker Analog

The target compound incorporates a three-carbon propyl linker between the urea nitrogen and the pyridazinone N1 position, as opposed to the two-carbon ethyl linker present in the closest linker-variant analog CAS 1171333-12-2 [1]. This additional methylene unit increases the spacer length by approximately 1.2–1.5 Å and adds one additional rotatable bond (5 vs. an estimated 4 in the ethyl analog), which shifts the spatial relationship between the key pharmacophoric elements: the urea H-bond donor/acceptor system and the pyridazinone carbonyl [2]. In published pyridazinone-urea SAR, linker length has been shown to be a critical determinant of target binding; for α4 integrin antagonists, altering the distance between the urea and the pyridazinone ring modulated selectivity between α4β1 and α4β7 integrins [3].

Linker SAR Pharmacophore modeling Conformational flexibility

2,4-Dimethylphenyl Substitution: Lipophilicity and Steric Profile vs. Mono-Substituted Phenyl Analogs

The 2,4-dimethyl substitution pattern on the phenyl ring of CAS 1172439-13-2 imparts a computed XLogP3-AA of 1.3 [1]. This value is moderately higher than that of the 4-fluorophenyl analog (CAS not specifically identified but structurally inferred; predicted XLogP ≈ 0.8–1.0 based on Hansch π constants for F vs. CH₃ substitution) and lower than that of the 4-trifluoromethoxy analog (CAS 1105199-34-5; predicted XLogP ≈ 2.0–2.5) [2]. The 2,4-dimethyl arrangement also introduces ortho-methyl steric bulk near the urea NH, which can influence the conformational preference of the urea torsion angle and affect target binding, a feature absent in para-only substituted analogs [3]. This specific substitution pattern provides a calibrated balance between lipophilicity and steric demand that is distinct from commonly available mono-halogenated or mono-methoxylated phenyl variants.

Lipophilicity SAR-driven procurement Drug-likeness

Free Urea NH Groups Enable Full H-Bond Donor Capacity vs. N,N-Dimethylurea Analogs

CAS 1172439-13-2 retains two free urea NH groups (hydrogen bond donor count = 2) [1], enabling participation as both H-bond donor and acceptor in target binding. This contrasts with N,N-dimethylurea analogs such as CAS 87666-30-6 (N,N-dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea), where one urea nitrogen is fully methylated, reducing the H-bond donor count to 1 and altering the urea's capacity to form bidentate hydrogen-bonding interactions with protein targets [2]. Published docking studies of pyridazinone-ureas with sEH demonstrate that both urea NH groups form critical hydrogen bonds with active-site residues (Asp335 and Tyr383) [3]. The dimethylurea analog is structurally incapable of recapitulating this complete H-bond network.

Hydrogen bonding Target engagement Binding mode analysis

Class-Level Validation: Pyridazinone-Urea Scaffold Demonstrates Sub-Nanomolar sEH Inhibition in Published Series

Although no direct IC₅₀ data for CAS 1172439-13-2 against sEH are available in the public domain, the pyridazinone-urea scaffold to which it belongs has been extensively validated. Lengerli et al. (2025) reported a series of phenyl-benzyl-ureas incorporating a pyridazinone secondary pharmacophore that exhibited sEH IC₅₀ values ranging from 0.2 to 57 nM [1]. The most potent compound, FP9 (IC₅₀ = 0.2 nM), demonstrated 78% oral bioavailability in rodents and significant efficacy in a paclitaxel-induced neuropathic pain model [1]. The target compound shares the critical pharmacophoric elements of this validated series—the urea core and the pyridazinone carbonyl—positioned via an alkyl spacer. While the 2,4-dimethylphenyl terminus and propyl linker represent a divergence from the benzyl-phenyl motif of the published series, the scaffold architecture is conserved. Researchers procuring this compound for sEH or related hydrolase target screening are operating within a chemically validated pharmacophore space [2].

Soluble epoxide hydrolase Pain Inflammation

Physicochemical Drug-Likeness Profile: TPSA, Rotatable Bonds, and logP vs. Class Benchmarks

CAS 1172439-13-2 exhibits a computed topological polar surface area (TPSA) of 73.8 Ų and a rotatable bond count of 5, placing it within favorable ranges for oral bioavailability according to Veber's criteria (TPSA ≤ 140 Ų; rotatable bonds ≤ 10) [1]. Its XLogP3-AA of 1.3 is also within the generally acceptable range for drug-likeness (logP 1–3). Among structurally related pyridazinone-urea screening compounds, several analogs with additional ring substituents or halogenated phenyl groups exceed these benchmarks: for example, the furan-substituted analog (CAS 1058458-25-5) has a higher TPSA (estimated ~87 Ų due to the additional furan oxygen) and the 4-trifluoromethoxy analog (CAS 1105199-34-5) carries a higher computed logP (~2.3) [2]. The target compound's moderate TPSA (73.8 Ų) is high enough to retain aqueous solubility while staying well below the 140 Ų threshold associated with poor membrane permeability, and its rotatable bond count (5) avoids the conformational entropy penalty of more flexible analogs with extended linkers or additional substituents [1].

Drug-likeness ADME prediction Compound quality metrics

Recommended Research and Industrial Application Scenarios for CAS 1172439-13-2 Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring an Unsubstituted Pyridazinone-Urea Scaffold with Low Molecular Weight

CAS 1172439-13-2 is best suited for medicinal chemistry programs where a pyridazinone-urea pharmacophore is desired but the lead series requires minimal molecular complexity. With a molecular weight of 300.36 g/mol and an unsubstituted pyridazinone ring, the compound offers a simplified starting point for SAR expansion at the pyridazinone 3-position, enabling systematic introduction of substituents (aryl, heteroaryl, or alkyl groups) to probe target binding pockets without the synthetic burden of deconstructing an already-elaborated analog [1]. The propyl linker provides adequate spacing for the urea–pyridazinone pharmacophore geometry, as validated by the class-level potency of related sEH inhibitors (IC₅₀ range 0.2–57 nM) [2].

Integrin or sEH Target Screening Panels Where Urea H-Bond Donor Integrity Is Essential

In biochemical screening panels targeting enzymes or receptors that rely on bidentate urea hydrogen-bonding for ligand recognition—such as soluble epoxide hydrolase (sEH) or α4 integrins—CAS 1172439-13-2 is the appropriate procurement choice over N,N-dimethylurea analogs. The compound's two free urea NH groups (HBD = 2) preserve the full H-bond donor pharmacophore, which docking studies have shown to be critical for engaging catalytic residues (e.g., Asp335 and Tyr383 in sEH) [1]. Using a dimethylurea analog (HBD = 1) in such screens would ablate one key H-bond interaction and could yield false-negative results. Researchers conducting integrin adhesion assays (α4β1/VCAM-1 or α4β7/MAdCAM-1) should similarly prefer the free-urea form, consistent with published SAR from the pyridazinone-urea integrin antagonist series [2].

Lead-Optimization Campaigns Prioritizing Balanced Lipophilicity Within the Pyridazinone-Urea Series

For programs monitoring lipophilicity as a key optimization parameter (e.g., to mitigate CYP inhibition, hERG binding, or nonspecific protein binding risks), CAS 1172439-13-2 offers a computed XLogP3-AA of 1.3 [1]. This value lies between more polar analogs such as the 4-fluorophenyl variant (estimated XLogP ~0.9) and more lipophilic variants such as the 4-trifluoromethoxy analog (CAS 1105199-34-5, estimated XLogP ~2.3) [2]. The 2,4-dimethyl substitution also introduces controlled ortho-methyl steric bulk that may confer target selectivity advantages over para-only substituted analogs. The moderate TPSA (73.8 Ų) and rotatable bond count (5) further support oral bioavailability potential per Veber's guidelines [3].

Synthetic Chemistry Reference Standard for Propyl-Linker Pyridazinone-Urea Library Construction

CAS 1172439-13-2 serves as a valuable synthetic reference standard for laboratories constructing pyridazinone-urea compound libraries. The propyl linker (3-carbon spacer) represents a deliberate design choice distinct from the ethyl-linker variant (CAS 1171333-12-2), and its synthesis and characterization data provide a benchmark for verifying analogous compounds in the series [1]. Procurement of the authenticated compound with defined purity specifications enables its use as an analytical reference for HPLC, LC-MS, or NMR characterization of in-house synthesized analogs with variations at the phenyl ring or pyridazinone core [2].

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